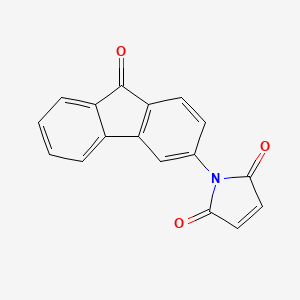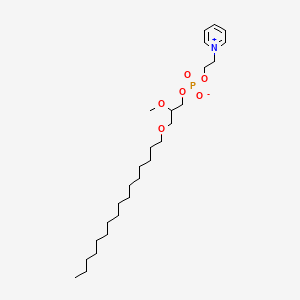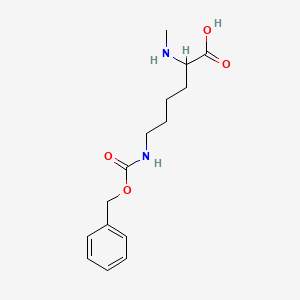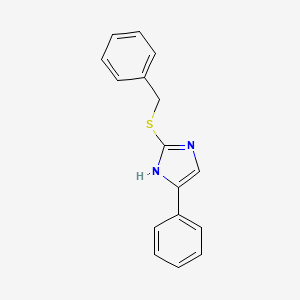
Noprylsulfamide free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noprylsulfamide free acid, also known as 1-((4-(aminosulfonyl)phenyl)amino)-3-phenyl-1,3-propanedisulfonic acid, is a synthetic compound with notable antibacterial properties. It is a member of the sulfonamide class of compounds, which are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Noprylsulfamide free acid can be synthesized through the reaction of sodium bisulfite with N4-cinnamylidenesulfanilamide. The latter is prepared from cinnamic aldehyde and sulfanilamide. The reaction typically involves the following steps:
Preparation of N4-cinnamylidenesulfanilamide: This is achieved by reacting cinnamic aldehyde with sulfanilamide under controlled conditions.
Reaction with Sodium Bisulfite: The prepared N4-cinnamylidenesulfanilamide is then treated with sodium bisulfite to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Noprylsulfamide free acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Noprylsulfamide free acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving bacterial inhibition and as a tool to understand sulfonamide resistance mechanisms.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of antibacterial coatings and materials.
Mechanism of Action
The antibacterial effect of Noprylsulfamide free acid is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
- Sulfamethoxazole
- Sulfadiazine
- Sulfisoxazole
Uniqueness
Compared to other sulfonamides, Noprylsulfamide free acid has a unique structure that allows for specific interactions with bacterial enzymes. Its dual sulfonic acid groups enhance its solubility and potentially its efficacy in certain applications. Additionally, its synthetic route provides a versatile platform for the development of new derivatives with improved properties.
Properties
CAS No. |
791718-05-3 |
|---|---|
Molecular Formula |
C15H18N2O8S3 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-phenyl-3-(4-sulfamoylanilino)propane-1,3-disulfonic acid |
InChI |
InChI=1S/C15H18N2O8S3/c16-26(18,19)13-8-6-12(7-9-13)17-15(28(23,24)25)10-14(27(20,21)22)11-4-2-1-3-5-11/h1-9,14-15,17H,10H2,(H2,16,18,19)(H,20,21,22)(H,23,24,25) |
InChI Key |
FBBQBPLZWVREIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)

![4-(4-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12808180.png)


![Methylium, bis[4-(dimethylamino)phenyl][4-[(2-hydroxyethyl)amino]phenyl]-](/img/structure/B12808191.png)

![8-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12808208.png)



![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)
